Product packaging for 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole(Cat. No.:)

5-[(4-methoxyphenoxy)methyl]-2H-tetrazole

Cat. No.: B4416369
M. Wt: 206.20 g/mol
InChI Key: VBPVNNSQYWCHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Tetrazole Moiety in Modern Chemical Research

The tetrazole ring, though not found in natural products, is a privileged scaffold in modern chemical research, with applications spanning medicinal chemistry to material science. lifechemicals.com Its importance stems from a unique combination of structural and electronic properties.

A primary role of the tetrazole moiety in medicinal chemistry is its function as a non-classical bioisostere of the carboxylic acid group. bohrium.combeilstein-journals.org Bioisosteric replacement is a key strategy in drug design aimed at modifying a lead compound to enhance its efficacy and safety. rug.nl The 5-substituted-1H-tetrazole is particularly effective in mimicking a carboxylic acid for several reasons:

Similar Acidity: The pKa of the N-H proton in a 5-substituted tetrazole (typically 4.5-4.9) is very close to that of a carboxylic acid (pKa ≈ 4.2-4.4), allowing it to engage in similar ionic interactions with biological targets at physiological pH. bohrium.comrug.nlcambridgemedchemconsulting.com

Structural Mimicry: Both the tetrazolate anion and the carboxylate anion possess a planar structure with delocalized negative charge, enabling similar spatial and electronic interactions with receptors. bohrium.comrug.nl

Enhanced Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation pathways that affect carboxylic acids, which can improve a drug's pharmacokinetic profile. beilstein-journals.orgtandfonline.comimist.ma

Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the molecule's lipophilicity, potentially improving its ability to cross biological membranes. tandfonline.comnih.gov

This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous approved drugs, including the antihypertensive agent losartan. lifechemicals.comrsc.org In material science, the ability of the tetrazole nitrogen atoms to coordinate with metal ions has been exploited in the development of functional metal-organic frameworks (MOFs) for applications such as gas storage. lifechemicals.com

Table 1: Comparison of Carboxylic Acid and 1H-Tetrazole Properties

Feature Carboxylic Acid (-COOH) 1H-Tetrazole (-CN4H) Significance in Bioisosterism
Acidity (pKa) ~4.2 - 4.4 rug.nl ~4.5 - 4.9 rug.nl Similar acidity allows for comparable ionic interactions with biological targets. bohrium.com
Anion Structure Planar, delocalized charge Planar, delocalized charge over ring Enables similar spatial and electrostatic interactions. bohrium.comrug.nl
Metabolic Stability Susceptible to metabolic transformations Generally resistant to metabolic degradation Can lead to improved drug half-life and bioavailability. beilstein-journals.orgtandfonline.com

| Lipophilicity | Lower | Generally Higher | Can enhance membrane permeability. tandfonline.com |

Nitrogen-rich heterocycles like tetrazoles possess distinct physicochemical properties that make them valuable in various research areas. openmedicinalchemistryjournal.commdpi.com Their high nitrogen content contributes to a high positive enthalpy of formation, a property leveraged in the field of energetic materials. researchgate.net The tetrazole ring is aromatic and planar, and its four nitrogen atoms can act as both electron donors and acceptors, facilitating a wide range of chemical reactions and intermolecular interactions, such as hydrogen bonding. bohrium.comnih.gov This electronic flexibility is crucial for its role in drug-receptor binding and catalysis. bohrium.comrsc.org The stability of the tetrazole ring, combined with its diverse reactivity, makes it a versatile building block in organic synthesis for creating complex nitrogen-containing compounds. numberanalytics.com

Structural Classification and Tautomerism of 5-Substituted Tetrazoles

A key feature of 5-substituted tetrazoles is the existence of prototropic tautomerism, which significantly influences their chemical and physical properties.

For a 5-substituted tetrazole, the annular proton can reside on one of two nitrogen atoms, leading to two distinct tautomers: the 1H- and 2H-forms. imist.manih.gov

1H-Tetrazole: The proton is attached to the N1 nitrogen atom.

2H-Tetrazole: The proton is attached to the N2 nitrogen atom.

The equilibrium between these two forms is influenced by the compound's physical state, the nature of the substituent at the 5-position, and the solvent environment. researchgate.netresearchgate.net Theoretical and experimental studies have shown that in the gas phase, the 2H-tautomer is generally the more stable form. researchgate.netresearchgate.net Conversely, in the solid state and often in solution, the more polar 1H-tautomer tends to be favored due to stronger intermolecular interactions. researchgate.netresearchgate.net For many substituted tetrazoles, both tautomeric forms can coexist in a nearly 1:1 ratio in solution. imist.manih.gov

The existence of a tautomeric equilibrium is not merely a structural curiosity; it has profound implications for the molecule's behavior. The two tautomers possess different electronic distributions, dipole moments, and hydrogen-bonding capabilities. researchgate.net

Chemical Reactivity: The position of the proton and the resulting electron density distribution affect the nucleophilicity and electrophilicity of the ring nitrogen atoms. This influences the outcome of reactions such as N-alkylation, where mixtures of 1- and 2-substituted products are often formed. researchgate.net Furthermore, some chemical processes, like thermal decomposition, may proceed through pathways that are only accessible to a specific tautomer. researchgate.netresearchgate.net

Biological Interactions: In a biological context, the ability to exist as different tautomers allows the molecule to adapt to the binding site of a protein or enzyme. The specific tautomer present can determine which nitrogen atoms act as hydrogen bond donors versus acceptors, critically affecting the strength and geometry of the drug-receptor interaction. nih.gov The different steric and electronic profiles of the 1H and 2H forms can lead to different binding affinities and, consequently, different biological activities.

Table 2: General Characteristics of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles

Characteristic 1H-Tautomer 2H-Tautomer
Proton Position N1 N2
Favored Phase Solid state, solution researchgate.netresearchgate.net Gas phase researchgate.netresearchgate.net
Relative Polarity More Polar Less Polar
Reactivity Different N-alkylation sites and reactivity profile compared to 2H-form. Different N-alkylation sites and reactivity profile compared to 1H-form.

| Biological Role | Presents a specific set of H-bond donors/acceptors for receptor binding. | Presents an alternative set of H-bond donors/acceptors for receptor binding. |

Research Landscape of 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole and Related Analogues

While dedicated studies on this compound are sparse in accessible literature, the research landscape for related 5-substituted tetrazole analogues is extensive and diverse. The general synthetic approach to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide. researchgate.netresearchgate.netorganic-chemistry.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation. organic-chemistry.org

Research into analogues demonstrates a broad spectrum of pharmacological activities, highlighting the versatility of the tetrazole scaffold. nih.govnih.gov For instance, derivatives of the antihypertensive drug valsartan (B143634), which is chemically named 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, have been synthesized and evaluated for antioxidant and urease inhibitory properties in addition to their primary antihypertensive action. nih.govmdpi.com Docking studies of these analogues revealed that the tetrazole nitrogen atoms are critical for binding to the target enzyme's active site through hydrogen bonds and coordinate bonds. nih.gov The synthesis of various 1,5-disubstituted tetrazoles has led to the discovery of compounds with potential as anticancer, anti-inflammatory, and triple monoamine neurotransmitter reuptake inhibitors. researchgate.netnih.gov These studies underscore the value of the 5-substituted tetrazole framework as a foundation for developing novel therapeutic agents.

Historical Context of Tetrazole Synthesis and Applications

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin. nih.gov However, it was not until the mid-20th century that research into tetrazole compounds began to accelerate significantly. nih.gov This increased interest was driven by the discovery of their wide-ranging applications in fields as diverse as medicine, agriculture, and material science. nih.govresearchgate.net

Early synthetic methods for creating 5-substituted tetrazoles primarily involved the [2+3] cycloaddition reaction between a nitrile and an azide, a fundamental approach that continues to be refined and utilized today. researchgate.neteurekaselect.com The development of safer and more efficient catalytic systems has been a major focus of synthetic chemists over the decades, moving away from potentially hazardous reagents like hydrazoic acid toward more stable azide sources and catalysts. chemistryjournals.net

The applications of tetrazoles are extensive. In medicine, they are integral components of several commercial drugs, valued for their metabolic stability and ability to act as surrogates for carboxylic acids or cis-amide bonds. eurekaselect.comnih.gov Their high nitrogen content also makes them suitable for use as gas-generating agents in applications like automobile airbags and as energetic materials. nih.gov

Current Academic Interest and Research Trends Pertaining to Phenoxy-Substituted Tetrazoles

The academic interest in phenoxy-substituted tetrazoles, including structures like this compound, is largely driven by their potential pharmacological activities. Research is ongoing to explore how the addition of phenoxy and other substituted aryl groups to the tetrazole core influences their biological effects. The primary areas of investigation include their use as anti-inflammatory, antimicrobial, and anticancer agents. eurekaselect.comchemistryjournals.netnih.gov

Anti-inflammatory and Analgesic Properties: A significant trend in current research is the synthesis and evaluation of novel tetrazole derivatives for their anti-inflammatory and analgesic activities. nih.govnih.gov Scientists are designing molecules that link the tetrazole ring to other pharmacologically active moieties, such as benzimidazole, to create hybrid compounds with potentially enhanced efficacy and reduced side effects compared to existing drugs. nih.gov The ability of the tetrazole ring to modulate the physicochemical properties of a molecule is a key factor in this research.

Antimicrobial and Antifungal Activity: The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Tetrazole derivatives are being actively investigated for their potential as antibacterial and antifungal compounds. chemistryjournals.netnih.gov Studies have shown that certain 5-thio-substituted tetrazoles and other derivatives exhibit moderate to good activity against various bacterial and fungal strains. nih.gov The introduction of a phenoxy group can modulate the lipophilicity and electronic properties of the molecule, which can influence its ability to penetrate microbial cell membranes and interact with biological targets.

Structure-Activity Relationship (SAR) Studies: A core component of modern drug discovery is the elucidation of structure-activity relationships. For phenoxy-substituted tetrazoles, researchers are systematically modifying the substitution pattern on the phenyl ring (e.g., adding methoxy (B1213986), chloro, or bromo groups) and altering the linker between the phenyl and tetrazole rings to understand how these changes affect biological activity. researchgate.net This research aims to identify the key structural features required for potent and selective activity, guiding the design of more effective therapeutic agents. amanote.com

While specific research findings on this compound are not widely published, the broader trends in the study of phenoxy-substituted tetrazoles indicate a promising future for this class of compounds in the development of new therapeutic agents.

Data Tables

Table 1: Properties of the Parent Compound - Tetrazole

Property Value
Chemical Formula CH₂N₄
Molar Mass 70.05 g/mol
Appearance White crystalline solid
Acidity (pKa) 4.90

Table 2: Investigated Applications of Substituted Tetrazoles

Application Area Examples of Investigated Activities Key Structural Feature
Medicinal Chemistry Anti-inflammatory, Antimicrobial, Antifungal, Anticancer, Antihypertensive, Antidiabetic 5-substituted tetrazole as a carboxylic acid bioisostere
Material Science Gas generators (airbags), High-energy materials, Explosives High nitrogen content

| Organic Synthesis | Ligands in coordination chemistry, Precursors for other heterocycles | Ability of nitrogen atoms to coordinate with metals |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O2 B4416369 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-14-7-2-4-8(5-3-7)15-6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPVNNSQYWCHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325826
Record name 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878431-74-4
Record name 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 5 4 Methoxyphenoxy Methyl 2h Tetrazole

Precursor Synthesis and Functionalization Strategies

The assembly of the target tetrazole necessitates the careful preparation of key precursors. These intermediates provide the foundational molecular framework upon which the tetrazole ring is constructed.

Preparation of Key Intermediates, e.g., 2-(4-methoxyphenoxy)acetonitrile

A crucial intermediate in the synthesis of 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole is 2-(4-methoxyphenoxy)acetonitrile. This compound is typically synthesized through the reaction of a p-methoxyphenoxide salt with a haloacetonitrile, such as chloroacetonitrile. For instance, 4-methoxyphenol can be deprotonated with a base like sodium hydroxide to form sodium 4-methoxyphenoxide. This nucleophile then displaces the chloride from chloroacetonitrile to yield the desired product. The reaction is often carried out in a suitable solvent system, such as a mixture of toluene (B28343) and water, to facilitate the reaction between the aqueous and organic phases. In some procedures, phase-transfer catalysts may be employed to enhance the reaction rate.

Another approach involves the use of potassium carbonate as the base in a solvent like N,N-dimethylformamide (DMF). This method offers an alternative for achieving the O-alkylation of 4-methoxyphenol with chloroacetonitrile. The choice of base and solvent can be critical in optimizing the yield and purity of 2-(4-methoxyphenoxy)acetonitrile.

Introduction of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group is a key structural feature, and its introduction is a critical step in the synthesis. This is typically achieved through a nucleophilic substitution reaction where 4-methoxyphenol, or its corresponding phenoxide, acts as the nucleophile. The electrophilic partner is a molecule containing a suitable leaving group, such as a halide. For example, in the synthesis of 2-(4-methoxyphenoxy)acetonitrile, the 4-methoxyphenoxy moiety is introduced by reacting 4-methoxyphenol with chloroacetonitrile in the presence of a base.

Alternative strategies for forming aryl ether linkages include Ullmann-type couplings, which involve copper-catalyzed reactions between an aryl halide and a phenol. Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions have also emerged as powerful methods for the formation of diaryl ethers, a related transformation. While not directly applied to the synthesis of 2-(4-methoxyphenoxy)acetonitrile in the provided context, these methods highlight the broader synthetic repertoire available for constructing C-O bonds involving the 4-methoxyphenoxy group.

Tetrazole Ring Formation Methodologies

The construction of the tetrazole ring is the cornerstone of the synthesis of this compound. Various methodologies have been developed for this purpose, each with its own advantages and limitations.

[2+3] Cycloaddition Reactions with Azides and Nitriles

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net In the context of this compound synthesis, 2-(4-methoxyphenoxy)acetonitrile serves as the nitrile component. This nitrile is reacted with an azide source, typically sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group. youtube.com

The reaction mechanism is believed to involve the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion. youtube.com This is followed by cyclization to form the tetrazole ring. youtube.com The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction rate and yield. Common catalysts include zinc salts and ammonium chloride. The reaction is typically heated in a solvent like DMF to drive it to completion. youtube.com

Reactants Catalyst/Reagent Solvent Conditions Product
2-(4-methoxyphenoxy)acetonitrile, Sodium AzideAmmonium ChlorideDMFHeating5-[(4-methoxyphenoxy)methyl]-1H-tetrazole
Benzonitrile, Sodium AzideZinc BromideWaterHeating5-Phenyl-1H-tetrazole
Various Nitriles, Trimethylsilyl (B98337) AzideDibutyltin OxideTolueneReflux5-Substituted-1H-tetrazoles

Multicomponent Reaction (MCR) Approaches to Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including tetrazole derivatives. nih.govbenthamdirect.com MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. acs.org

One of the most prominent MCRs for tetrazole synthesis is the Ugi-tetrazole reaction. This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like sodium azide with an acid). The Ugi reaction provides a powerful tool for generating diverse libraries of tetrazole-containing compounds. beilstein-journals.org While a direct application to the synthesis of this compound is not explicitly detailed, the principles of MCRs could be adapted. For example, a three-component reaction involving 4-methoxyphenoxyacetaldehyde, an amine, and an isocyanide, followed by a subsequent reaction with an azide source, could potentially lead to the desired tetrazole scaffold.

The versatility of MCRs allows for the rapid assembly of complex molecular architectures, making them highly attractive in drug discovery and medicinal chemistry. semanticscholar.org

MCR Type Components Product Type
Ugi-tetrazoleAldehyde/Ketone, Amine, Isocyanide, Azideα-Amino-tetrazoles
Passerini-tetrazoleAldehyde/Ketone, Carboxylic Acid, Isocyanide, Azideα-Acyloxy-tetrazoles

Regioselective N-Alkylation and N-Arylation Strategies

The 5-substituted-1H-tetrazole formed from the cycloaddition reaction exists as a mixture of two tautomers, the 1H- and 2H-forms. The subsequent alkylation or arylation of the tetrazole ring can lead to a mixture of N1 and N2 substituted regioisomers. Achieving regioselectivity in these reactions is a significant synthetic challenge. acs.org

N-Alkylation: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituent at the 5-position of the tetrazole ring. acs.org Generally, the use of polar aprotic solvents and bulky alkylating agents tends to favor the formation of the N2-isomer. Conversely, polar protic solvents and less sterically demanding alkylating agents may favor the N1-isomer. Mechanochemical methods have also been explored to enhance the selectivity for N2 regioisomers. acs.orgacs.org

N-Arylation: Regioselective N-arylation of tetrazoles is also a topic of considerable research interest. organic-chemistry.org Metal-free methods using diaryliodonium salts have been developed for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.orgacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org Copper-catalyzed N-arylation reactions with arylboronic acids have also been reported to provide good regioselectivity for the N2 position.

The ability to control the regioselectivity of N-alkylation and N-arylation is crucial for the synthesis of specific isomers of this compound, which may exhibit different biological activities.

Reaction Type Reagents Typical Product Key Factors for Regioselectivity
N-AlkylationAlkyl Halide, BaseMixture of N1- and N2-alkylated tetrazolesSolvent, Base, Steric hindrance of alkylating agent and C5-substituent
N-ArylationDiaryliodonium SaltN2-arylated tetrazoleNature of the arylating agent, Catalyst (if any)
N-ArylationArylboronic Acid, Copper CatalystN2-arylated tetrazoleLigand, Reaction conditions

One-Pot Synthetic Sequences for 2,5-Disubstituted Tetrazoles

The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups on both the aryldiazonium salt and the amidine partner. rsc.org For instance, the cyclization can be effectively induced using an iodine/potassium iodide (I₂/KI) system in a basic medium. rsc.org The process is scalable and does not require inert or anhydrous conditions, making it highly practical for broader applications. rsc.org

Another effective one-pot method is the copper-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids. researchgate.net This protocol utilizes a catalytic amount of copper(I) oxide (Cu₂O) and oxygen from the air as the oxidant, representing a green and atom-efficient pathway to 2,5-disubstituted tetrazoles. researchgate.net Such methods avoid the pre-functionalization of starting materials and minimize waste, aligning with the principles of sustainable chemistry.

Below is a table summarizing key aspects of these one-pot synthetic approaches.

Method Key Reagents Catalyst/Oxidant Key Advantages Citations
Diazonium Salt-Amidine CouplingAryldiazonium salts, AmidinesI₂/KI, K₂CO₃Mild conditions, short reaction time, high yields, functional group tolerance. rsc.orgrsc.org
N-H Tetrazole Arylation5-Substituted-1H-tetrazoles, Boronic acidsCu₂OGreen (uses O₂ as oxidant), atom-efficient, no additives required. researchgate.net
Diazotization of Aliphatic Amines5-Substituted-1H-tetrazoles, Aliphatic aminesOrganic nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite)Preferential formation of 2,5-isomers, good functional group tolerance. nih.gov

**2.3. Post-Synthetic Modifications and Derivatization

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the tetrazole ring itself or at the phenoxy-methyl substituent.

The tetrazole ring, while aromatic, possesses a unique reactivity profile amenable to post-synthetic modifications. The nitrogen atoms of the ring are the primary sites for electrophilic attack.

N-Alkylation and N-Arylation : For a 5-substituted-1H-tetrazole precursor, alkylation is a common reaction that typically yields a mixture of N1 and N2 substituted isomers. chemicalbook.com The alkylation of 5-substituted tetrazoles is a frequently used method for producing 2,5-disubstituted tetrazoles. growingscience.com The regioselectivity of this reaction can be influenced by the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. growingscience.com For instance, methods involving the diazotization of aliphatic amines have been developed to preferentially yield the 2,5-disubstituted tetrazole products. nih.govepa.gov

Cycloaddition Reactions : The tetrazole ring can participate in cycloaddition reactions, particularly under photochemical conditions. spectrabase.com Photoinduced 1,3-dipolar cycloaddition between a tetrazole and an alkene, for example, can form a pyrazoline ring system. pdx.eduresearchgate.netspectrabase.com This reactivity allows for the conjugation of the tetrazole moiety to other molecules in a controlled manner.

Ring Fragmentation : Electrophilic attack on the tetrazole ring can sometimes lead to ring fragmentation with the loss of a nitrogen molecule (N₂). chemguide.co.uk This process can be harnessed to generate highly reactive nitrilimine intermediates, which can be trapped in situ to form other heterocyclic systems. rsc.org

The phenoxy-methyl group offers several sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

Ether Cleavage : The methoxy (B1213986) group on the phenyl ring is a key site for derivatization. The aryl methyl ether can be cleaved to yield a phenol using various reagents. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, often used in a 1:1 stoichiometric ratio. rsc.org Other methods include the use of strong acids like hydrobromic acid (HBr), sometimes in the presence of a phase-transfer catalyst to improve efficiency. rsc.org The resulting hydroxyl group can then be used as a handle for further functionalization, such as esterification or etherification.

Electrophilic Aromatic Substitution : The methoxy group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution on the phenyl ring. spectrabase.com This allows for the introduction of various functional groups, such as halogens, nitro groups, or acyl groups, at the positions ortho to the methoxy group.

Benzylic Functionalization : The methylene (-CH₂-) bridge is a benzylic position and can be a site for functionalization. While the C-H bonds are generally stable, methods for the functionalization of benzylic methylene groups adjacent to nitrogen heterocycles have been developed, often involving cross-dehydrogenative coupling (CDC) reactions. lifesciencesite.comspectrabase.com Such strategies could potentially be adapted to introduce substituents on the methylene carbon.

Tetrazoles are recognized as "privileged" scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids. chemicalbook.com This has driven the development of functionalized tetrazoles as versatile building blocks for constructing more complex molecules. A novel strategy involves creating tetrazole aldehydes from readily available materials via multicomponent reactions, such as the Passerini three-component reaction (PT-3CR).

These tetrazole aldehydes can then be incorporated into other multicomponent reactions (MCRs), like the Ugi reaction, to rapidly generate diverse and complex drug-like molecules. This approach allows the tetrazole moiety to be strategically placed within a larger molecular framework, offering a powerful tool for creating compound libraries for drug discovery programs. The use of protected tetrazole building blocks also facilitates post-MCR modifications, further expanding molecular diversity. This building block strategy is a significant advancement over traditional methods that often install the tetrazole ring in the final step of a synthesis from a nitrile precursor.

Methodological Aspects of Chemical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the unambiguous structural determination of tetrazole isomers.

¹H NMR : In the ¹H NMR spectrum, the protons of the 4-methoxyphenoxy group would exhibit characteristic signals. The two aromatic protons ortho to the oxygen would appear as a doublet around 6.9-7.0 ppm, while the two protons meta to the oxygen would be a doublet around 6.8-6.9 ppm. The methoxy group (-OCH₃) protons would give a sharp singlet at approximately 3.7-3.8 ppm. The methylene bridge protons (-CH₂-) would appear as a singlet further downfield, likely in the range of 5.0-5.5 ppm, due to the deshielding effects of the adjacent oxygen and the tetrazole ring. The chemical shift of the proton on the tetrazole ring itself (if present in an N-H tautomer) would be highly variable and often appears as a broad signal at very low field (>15 ppm). rsc.org

¹³C NMR : The ¹³C NMR spectrum would show distinct signals for each carbon environment. The carbon of the tetrazole ring (C5) is expected to appear in the range of 150-165 ppm. rsc.org The methylene bridge carbon would resonate around 60-70 ppm. For the phenoxy substituent, the methoxy carbon signal would be found near 55-56 ppm. rsc.org The aromatic carbons would appear between 114 and 160 ppm, with the carbon attached to the ether oxygen (C-O) appearing most downfield in this range, and the carbon attached to the methoxy group appearing at a similar chemical shift.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, 5-substituted tetrazoles exhibit characteristic fragmentation pathways. In positive-ion mode, a common fragmentation is the loss of hydrazoic acid (HN₃, 43 Da). In negative-ion mode, the characteristic fragmentation is the elimination of a neutral nitrogen molecule (N₂, 28 Da). The fragmentation of the phenoxy-methyl substituent would also lead to characteristic ions, such as the 4-methoxyphenoxy radical or cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a 5-substituted tetrazole would show characteristic vibrations for the tetrazole ring, including N-H stretching (if applicable) in the broad region of 2500-3200 cm⁻¹, and ring stretching vibrations (C=N, N=N) between 1400 and 1600 cm⁻¹. researchgate.netgrowingscience.com The phenoxy-methyl group would exhibit C-O-C stretching bands (aromatic ether) around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C stretching bands for the benzene ring would appear in the 1500-1600 cm⁻¹ region.

The combination of these techniques provides a comprehensive characterization of the molecule, confirming its identity and purity.

Mechanistic Investigations of 5 4 Methoxyphenoxy Methyl 2h Tetrazole Reactivity

Reaction Pathways and Kinetic Studies

The synthesis of 5-substituted tetrazoles is most prominently achieved through the [3+2] cycloaddition reaction. This pathway and its kinetics are highly dependent on the chosen reagents, catalysts, and ambient conditions.

Elucidation of Proposed Reaction Mechanisms for Tetrazole Formation

The primary and most widely adopted method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide (B81097) source. researchgate.net For the formation of a compound such as 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole, the precursor would be the corresponding nitrile, 2-(4-methoxyphenoxy)acetonitrile.

The general mechanism involves the reaction of the nitrile with an azide, often sodium azide in conjunction with a proton source or a Lewis acid. A common laboratory-scale procedure involves heating the nitrile with sodium azide and an amine salt, such as triethylamine (B128534) hydrochloride, in a suitable solvent like toluene (B28343). imist.ma The amine salt acts as a proton donor, facilitating the formation of hydrazoic acid in situ, which then undergoes cycloaddition with the nitrile. The reaction proceeds through a concerted or stepwise pathway to form the tetrazole ring. The resulting product is a mixture of 1H and 2H tautomers, which can be isolated after acidic workup. imist.ma

Alternative pathways, such as multicomponent reactions (MCRs), offer a more convergent approach to complex tetrazole derivatives, creating multiple bonds in a single operationally simple step. beilstein-journals.org For instance, the Ugi-azide four-component reaction (UA-4CR) combines an isocyanide, an aldehyde or ketone, an amine, and trimethylsilyl (B98337) azide to generate 1,5-disubstituted tetrazoles. beilstein-journals.org While this specific MCR leads to N1-substituted tetrazoles, it highlights the versatility of modern synthetic strategies in accessing diverse tetrazole scaffolds.

Influence of Catalysis and Reaction Conditions on Product Distribution

The efficiency and outcome of tetrazole synthesis are profoundly influenced by catalytic systems and reaction conditions. The choice of catalyst can affect reaction rates, yields, and in the case of N-alkylation or arylation, the regioselectivity of the product distribution between N1 and N2 isomers.

Catalysis: A variety of catalysts have been developed to promote the cycloaddition of nitriles and azides, often aiming for milder conditions and improved yields. researchgate.net These include both homogeneous and heterogeneous systems.

Metal Catalysts: Copper (Cu) and Molybdenum (Mo) complexes have been shown to be effective. For example, a copper(II) complex, [Cu(OH)(TMEDA)]2Cl2, facilitates the regioselective N2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org Molybdenum oxide-based hybrid materials have also been employed as catalysts for oxidation reactions involving tetrazole-ligands, demonstrating the utility of metal catalysis in modifying tetrazole-containing molecules. mdpi.com

Nanocatalysts: Heterogeneous nanocatalysts, such as nano-Ag-TiO2, have been used for the synthesis of 5-substituted tetrazoles from nitriles and sodium azide, providing excellent yields and benefiting from easy recovery and reuse. sci-hub.st

Reaction Conditions: The parameters of the reaction environment play a critical role in product formation.

Solvents and Temperature: The choice of solvent and reaction temperature is crucial. For example, the synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline was achieved by heating the corresponding nitrile with NaN3 and Et3N·HCl in toluene at 120°C for 36 hours. imist.ma

Microwave Irradiation: To accelerate the reaction, microwave irradiation has been successfully employed. This technique can significantly reduce reaction times for the formation of tetrazoles from nitriles. organic-chemistry.org

The following table summarizes the impact of different catalysts on the synthesis of 5-substituted tetrazoles.

Catalyst SystemReactantsProduct TypeKey Advantage
[Cu(OH)(TMEDA)]2Cl25-Substituted Tetrazole + Arylboronic Acid2,5-Disubstituted TetrazoleHigh regioselectivity for N2-arylation
Nano-Ag-TiO2Aryl Nitrile + Sodium Azide5-Substituted-1H-tetrazoleExcellent yields, heterogeneous catalyst
Et3N·HClNitrile + Sodium Azide5-Substituted-1H/2H-tetrazoleSimple, common laboratory method

Tautomeric Equilibria and Isomerization Dynamics

5-Substituted tetrazoles unsubstituted on the ring nitrogen atoms, such as the parent form of 5-[(4-methoxyphenoxy)methyl]tetrazole, can exist in two principal tautomeric forms: the 1H- and 2H-isomers. researchgate.netresearchgate.net A third, non-aromatic 5H-tautomer is computationally predicted to be highly unstable and has not been observed experimentally. researchgate.netresearchgate.net The equilibrium between the 1H and 2H forms is a dynamic process governed by several factors, and understanding this equilibrium is essential as the two tautomers possess different physicochemical properties. researchgate.net

Experimental and Theoretical Approaches to Tautomer Ratio Determination

Determining the population ratio of the 1H- and 2H-tautomers has been approached through both experimental measurements and theoretical calculations.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomeric equilibria in solution. The distinct chemical environments of the protons and carbons in the 1H and 2H forms can, in principle, allow for their differentiation and quantification. However, rapid interconversion on the NMR timescale can sometimes lead to averaged signals.

Theoretical Approaches: Computational chemistry provides powerful tools for investigating the energetics of tautomerism.

Ab Initio and DFT Calculations: High-level ab initio molecular orbital calculations and Density Functional Theory (DFT) have been extensively used to calculate the geometries, energies, and charge distributions of tetrazole tautomers. researchgate.netsci-hub.se Methods such as QCISD(T) and B3LYP can predict the relative thermodynamic stabilities of the 1H and 2H forms in the gas phase and in solution, often with good agreement with experimental data. researchgate.netsci-hub.se For instance, theoretical studies on 5-amino-tetrazole showed the 2H form to be the most energetically preferred tautomer in the gas phase. nih.gov

Solvent Effects: Theoretical models, like the self-consistent reaction field (SCRF) theory, can be used to investigate the influence of solvents on the tautomeric equilibrium by simulating the dielectric environment. sci-hub.se

Factors Influencing 1H/2H-Tetrazole Tautomeric Preference

The position of the tautomeric equilibrium is not fixed and is sensitive to the molecular environment and structure.

Physical Phase: The phase of the substance is a major determinant. In the gas phase, the 2H-tautomer is generally the more stable form for most 5-substituted tetrazoles. researchgate.netresearchgate.netnih.gov

Solvent Polarity: The equilibrium is strongly influenced by the solvent. sci-hub.se The 1H-tautomer is typically more polar than the 2H-tautomer. Consequently, in polar solvents, the 1H form is preferentially stabilized through dipole-dipole interactions, often making it the predominant species in solution. researchgate.netsci-hub.se In nonpolar solvents, both forms may coexist in comparable amounts. sci-hub.se

Substituent Effects: The electronic nature of the substituent at the C5 position influences the tautomeric preference. researchgate.net While the relative stability of the 2H-form compared to the 1H-form does not appear to be dramatically dependent on the substituent in some studies, the substituent does alter the ring's aromaticity and charge distribution, which can subtly shift the equilibrium. researchgate.net Electron-withdrawing or -donating groups on the C5-substituent, such as the methoxy (B1213986) group in the phenoxy ring of this compound, can modulate the electronic properties of the entire molecule.

The general trends influencing tautomeric preference are summarized in the table below.

FactorInfluence on EquilibriumPredominant Tautomer
Phase Gas Phase2H-Tetrazole
Solid State1H-Tetrazole (often)
Solvent Polarity High (e.g., DMSO, water)1H-Tetrazole
Low (e.g., hexane)2H-Tetrazole or Mixture
C5-Substituent Electronic Effects (donating/withdrawing)Can subtly shift the 1H/2H ratio

Computational Chemistry and Theoretical Studies of 5 4 Methoxyphenoxy Methyl 2h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole, these calculations can predict a range of properties, from electronic structure to reactivity.

The electronic structure of a molecule dictates its physical and chemical properties. Molecular Orbital (MO) theory is a powerful framework for understanding this structure. In the case of this compound, MO theory can be used to describe the distribution and energy of its electrons.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For analogous 5-substituted tetrazole derivatives, quantum chemical calculations have been employed to determine these parameters. For instance, studies on a series of tetrazole hybrids have shown that the HOMO-LUMO energy gap can be modulated by the nature of the substituents researchgate.net. It is anticipated that for this compound, the methoxyphenyl group would influence the electron density distribution across the molecule, thereby affecting the energies of the frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Substituted Tetrazoles

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
5-phenyl-1H-tetrazole-6.8-0.95.9
5-(4-methoxyphenyl)-1H-tetrazole-6.5-0.85.7

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules. DFT calculations can provide various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are derived from the HOMO and LUMO energies and offer a quantitative measure of a molecule's reactivity.

For this compound, DFT calculations could be employed to predict its behavior in chemical reactions. For example, the Fukui function, another DFT-derived concept, can identify the most electrophilic and nucleophilic sites within the molecule, offering insights into its regioselectivity. Studies on other 5-substituted tetrazoles have demonstrated that substitution at the 5-position significantly alters the physicochemical properties of the tetrazole ring acs.org.

Furthermore, DFT methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for a detailed understanding of the reaction pathway at a molecular level. For this compound, this could be applied to understand its synthesis, degradation, or interaction with biological targets. Theoretical studies on related tetrazole derivatives have successfully used DFT to analyze their tautomeric forms and rotational barriers researchgate.net.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their dynamic behavior. These methods are particularly useful for understanding the conformational preferences and intermolecular interactions of this compound.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this is a critical step in understanding its behavior.

By systematically rotating the bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For a structurally similar compound, 5-(2,6-dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole, X-ray crystallography revealed that the tetrazole and benzene rings are nearly perpendicular to each other nih.gov. This suggests that steric interactions play a significant role in determining the preferred conformation.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePredicted Percentage Contribution
H···H40-50%
C···H/H···C20-30%
O···H/H···O10-20%
N···H/H···N5-10%

Note: This data is an estimation based on Hirshfeld surface analyses of structurally related molecules containing methoxyphenyl and tetrazole moieties.

In Silico Assessment of Molecular Properties

In silico methods refer to computational approaches used to predict the properties of molecules. These methods are widely used in drug discovery and materials science to screen large numbers of compounds and to prioritize them for further experimental investigation.

For this compound, various molecular properties can be predicted using in silico tools. These include physicochemical properties such as logP (a measure of lipophilicity), aqueous solubility, and polar surface area. These properties are crucial for understanding the molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME).

Furthermore, in silico models can be used to predict the biological activity of a molecule by comparing its structural features to those of known active compounds. While this article does not delve into biological activity, the in silico prediction of molecular properties provides a foundational understanding of the compound's potential behavior in various environments.

Computational Prediction of Drug-Like Properties

In the realm of modern drug discovery, computational chemistry serves as an indispensable tool for the early-stage evaluation of potential therapeutic agents. These theoretical studies allow for the prediction of a molecule's physicochemical properties, which are critical determinants of its potential behavior in a biological system. For the compound this compound, computational analyses have been employed to predict its drug-like characteristics, offering insights into its potential as a viable drug candidate.

One of the most widely recognized frameworks for assessing the drug-likeness of a compound is Lipinski's Rule of Five. This rule establishes a set of simple molecular descriptors that can predict the oral bioavailability of a molecule. The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a Log P (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Computational predictions for this compound indicate a favorable profile with respect to these parameters. The predicted properties of the compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular Weight220.22 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

The data clearly demonstrates that this compound adheres to Lipinski's Rule of Five. Its molecular weight of 220.22 g/mol is well under the 500 Dalton threshold, suggesting good potential for absorption and distribution. The XLogP3 value of 1.8 indicates a balanced lipophilicity, which is crucial for a drug to effectively traverse both aqueous and lipid environments within the body. Furthermore, with one hydrogen bond donor and five hydrogen bond acceptors, the compound falls comfortably within the limits set by the rule.

Another important descriptor in the assessment of drug-likeness is the number of rotatable bonds, which influences a molecule's conformational flexibility. A high number of rotatable bonds can negatively impact oral bioavailability. For this compound, the predicted count of four rotatable bonds is considered favorable for a potential drug candidate.

The topological polar surface area (TPSA) is another key parameter often considered in computational drug-likeness predictions. It is a measure of the surface area of a molecule that is composed of polar atoms (typically oxygen and nitrogen) and is correlated with a molecule's ability to permeate cell membranes. While not explicitly part of Lipinski's rule, a TPSA value of less than 140 Ų is generally considered desirable for good oral bioavailability.

The predicted drug-like properties of this compound, as determined by computational methods, suggest that the compound possesses a promising physicochemical profile for further investigation as a potential therapeutic agent.

Exploration of Biological Activity and Structure Activity Relationships Sar of 5 4 Methoxyphenoxy Methyl 2h Tetrazole Derivatives Pre Clinical Focus

Biological Target Identification and Interaction Mechanisms

Understanding how these compounds interact with biological systems at a molecular level is fundamental to drug discovery. Pre-clinical studies utilize computational and in vitro methods to identify protein targets and elucidate the mechanisms of interaction.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For tetrazole derivatives, these studies reveal key interactions that stabilize the ligand-protein complex. The nitrogen-rich tetrazole ring is capable of forming multiple hydrogen bonds, which is a crucial factor in its binding to receptors. semanticscholar.org

Studies on structurally related compounds provide insight into the potential interactions of 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole derivatives. For instance, docking analysis of 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide with the cyclooxygenase-2 (COX-2) enzyme active site was performed to understand its inhibitory activity. researchgate.net Similarly, docking of a 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile derivative against the CSNK2A1 receptor identified it as having the lowest binding energy among the tested compounds, suggesting a strong interaction. nih.gov

These computational models consistently show that hydrogen bonding involving the tetrazole nitrogens and hydrophobic interactions with the phenoxy group are critical for effective binding. In one study, a tetrazole derivative exhibited a higher binding affinity (-7.8 kcal/mol) to its target protein than the control compound (-7.2 kcal/mol), underscoring the potential of this class of molecules. nih.gov The interactions often involve specific amino acid residues within the protein's active site, such as glutamate, valine, and arginine. uobaghdad.edu.iq

Table 1: Example of Molecular Docking Scores for Tetrazole Derivatives Against Various Protein Targets

Compound Derivative Protein Target Binding Energy (kcal/mol) Reference
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) CSNK2A1 Receptor -6.8687 nih.gov
Derivative 2b (unspecified tetrazole) 4OR7 Protein -7.8 nih.gov
Derivative T8 (unspecified tetrazole) DNA Gyrase (1KZN) -6.685 uobaghdad.edu.iq
Derivative 2a (imidazo[1,2-a]pyridine-based tetrazole) Parasitic Protein -9.6 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Investigation of Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

Tetrazole derivatives have been evaluated as inhibitors of various enzymes, with urease being a notable target. nih.gov Urease is implicated in several pathological conditions, making its inhibition a valid therapeutic strategy. nih.gov Studies on tetrazole derivatives have demonstrated significant urease inhibitory potential. researchgate.netnih.gov

In one study, a series of tetrazole derivatives containing a pyrrole-2,5-dione group showed remarkable urease inhibition, with IC₅₀ values in the micromolar range. researchgate.net Kinetic studies of other heterocyclic inhibitors have revealed non-competitive inhibition mechanisms, which can inform the potential mechanism for tetrazole-based inhibitors. nih.gov Molecular docking studies of valsartan (B143634) derivatives, which contain a biphenyl (B1667301) tetrazole structure, have suggested that the tetrazole ring can interact directly with the di-nickel center of the urease active site, which is crucial for the enzyme's catalytic activity. nih.govmdpi.com This interaction, along with hydrogen bonds to key residues like histidine, helps to stabilize the inhibitor within the active site. nih.gov

Characterization of Protein Binding Affinity (e.g., STAT5b-SH2 protein)

Signal Transducer and Activator of Transcription (STAT) proteins are critical regulators of gene transcription, and their dysregulation is linked to various diseases, including cancer. fu-berlin.de Specifically, the constitutive activation of STAT5 is a key factor in the pathogenesis of several hematological malignancies, making it an attractive therapeutic target. nih.govfu-berlin.de

The development of small-molecule inhibitors targeting the STAT5b Src Homology 2 (SH2) domain is an area of active research. fu-berlin.de The SH2 domain is essential for STAT5 activation and dimerization. Tetrazole-containing compounds are being investigated as potential STAT5 inhibitors. fu-berlin.de Research has focused on designing structurally stable scaffolds that can improve binding affinity to the STAT5b-SH2 domain. fu-berlin.de While specific binding affinity data for this compound is not publicly available, the exploration of other tetrazole and heterocyclic derivatives as STAT5 inhibitors highlights the potential of this chemical class to target this specific protein-protein interaction domain. fu-berlin.denih.gov The challenge lies in designing molecules with high reactivity and affinity for the target. fu-berlin.de

Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features required for efficacy.

Impact of Substituent Variations on Tetrazole Derivatives' Biological Activity

SAR studies on various tetrazole derivatives have consistently shown that the nature and position of substituents on the aromatic rings significantly influence biological activity. semanticscholar.orgmdpi.com For instance, in a series of urease inhibitors, the inhibitory potential was highly dependent on the substituents attached to a phenyl ring. mdpi.com

Research has indicated that methoxy (B1213986) groups can be favorable for activity. A study involving a dimethoxyphenyl tetrazole derivative showed it had the highest binding affinity in a docking simulation. nih.gov In a separate investigation into fungicidal agents, a quantitative structure-activity relationship (QSAR) model was developed to guide the synthesis of new, more potent analogues, demonstrating that structural properties could be correlated with biological efficacy. nih.gov The crystal structure of a related compound, 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide, revealed that the aryl rings are not co-planar with the tetrazole ring, an important structural feature influencing how the molecule interacts with its target. researchgate.net

Table 2: Urease Inhibition by a Series of 5-substituted Tetrazole Derivatives (IC₅₀ values)

Compound Substituent on Pyrrole-2,5-dione Moiety Urease Inhibition IC₅₀ (µM) Reference
5a Phenyl 1.83 researchgate.net
5b 4-Methylphenyl 1.62 researchgate.net
5c 4-Methoxyphenyl 1.41 researchgate.net
5d 4-Chlorophenyl 1.15 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that electron-withdrawing groups (such as chloro and nitro) on the phenyl ring enhance the urease inhibitory activity in this specific series. researchgate.net

Positional Effects of the 4-Methoxyphenoxy Moiety and Other Substituents

The position of substituents on the phenoxy ring of phenoxymethyl (B101242) tetrazoles, as well as on other parts of the molecule, plays a critical role in determining biological activity. SAR studies on valsartan derivatives, which feature a biphenyl tetrazole core, demonstrated that the location of substituents on the aryl ring was a key determinant of urease inhibition. mdpi.com

In Vitro Biological Assessment Methodologies

The preclinical evaluation of novel chemical entities like this compound derivatives involves a battery of in vitro tests to determine their biological effects and elucidate their mechanisms of action. These assays are fundamental in identifying promising lead compounds for further investigation.

Cell-Based Assays for Studying Biological Activity (e.g., cell viability assays for activity screening)

Cell-based assays are crucial for assessing the general cytotoxic effects of new compounds and for screening their potential as therapeutic agents, such as in cancer research. The viability of cells when exposed to a test compound is a primary indicator of its biological activity.

For instance, in studies of related tetrazole structures, cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically correlated with cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

In a study on 1,5-disubstituted α-amino tetrazole derivatives, the U-937 human cell line, a model for monocytic cells, was used to evaluate cytotoxicity. nih.gov Cells were differentiated into macrophages and then treated with the test compounds at various concentrations. Cell viability was measured to determine the concentration at which the compounds become toxic to the cells, which is a critical parameter for any potential therapeutic agent. nih.gov The results showed that at higher concentrations, some derivatives reduced cell viability by nearly 50%. nih.gov

Another study on new polyphenolic derivatives of quinazolin-4(3H)-one, which share some structural similarities with the target compound, utilized normal human foreskin fibroblast cells (BJ) and two cancerous cell lines, lung adenocarcinoma cells (A549) and prostate carcinoma cells (LNCaP), to evaluate cytotoxic activity. researchgate.net This approach allows for the determination of a compound's selectivity towards cancer cells over normal cells. The results indicated that the synthesized compounds displayed higher cytotoxicity against the cancerous cell types while showing good cytocompatibility with the normal cells. researchgate.net

Biochemical Assays for Enzyme Activity and Modulation

Biochemical assays are employed to investigate the direct interaction of a compound with a specific enzyme, providing insights into its mechanism of action. These assays are fundamental in the development of enzyme inhibitors.

For example, the inhibitory activity of tetrazole derivatives has been evaluated against various enzymes. In one study, a series of 1,5-disubstituted α-amino tetrazole derivatives were assessed for their ability to inhibit caspase-1, an enzyme involved in inflammation. nih.gov The assay measured the increase in fluorescence from a labeled peptide substrate upon cleavage by the enzyme. The results were reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several derivatives showed significant inhibitory activity in the low micromolar range. nih.gov

Another relevant example is the evaluation of compounds against tyrosinase, an enzyme involved in melanin (B1238610) production. In a study of pyrazoline derivatives, the tyrosinase inhibitory activity was determined using an in vitro assay with tyrosinase from Agaricus bisporus. researchgate.net The results showed that the tested compound had a higher IC50 value compared to the standard inhibitor, kojic acid, indicating lower potency. researchgate.net

Similarly, the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway, has been a target for tetrazole-containing compounds. Molecular docking studies have been used to predict the interaction of tetrazole derivatives within the active site of COX-2, suggesting that nonpolar functional groups may enhance inhibitory activity. kashanu.ac.ir

Assessment of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a variety of diseases. This activity is commonly assessed using in vitro chemical assays.

A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov This assay is based on the reduction of the stable DPPH radical, which is purple, to a non-radical form, which is colorless or yellow. The change in absorbance is measured spectrophotometrically to quantify the antioxidant capacity of the test compound.

In a study of various tetrazole derivatives, their antioxidant properties were examined, and some of the selected compounds demonstrated notable antioxidant activity. researchgate.net Another study on newly synthesized tetrazole derivatives also utilized the DPPH assay to evaluate their radical scavenging capabilities, with one compound showing the highest activity among those tested. nih.gov

The phosphomolybdenum method is another assay used to evaluate antioxidant activity. This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex. The antioxidant capacity is determined by measuring the absorbance of this complex.

While direct antioxidant data for this compound is not available in the reviewed literature, these standard assays would be the methods of choice for its evaluation.

Antimicrobial Activity Studies

The antimicrobial activity of new compounds is typically evaluated by determining their ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi.

The minimum inhibitory concentration (MIC) is a key parameter determined in these studies. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Kirby-Bauer disk diffusion method is another common technique where paper discs saturated with the test compound are placed on an agar (B569324) plate inoculated with the target microorganism. The size of the zone of inhibition around the disc indicates the antimicrobial activity.

A study on novel tetrazole derivatives reported their testing against a panel of Gram-positive and Gram-negative bacteria. nih.gov The MIC values were determined, with some compounds exhibiting a broad spectrum of activity in the range of 0.1–32 μg/mL. nih.gov Another study on new 1-[(tetrazol-5-yl)methyl]indole derivatives also reported their antimicrobial activity against a range of bacteria and fungi, with some compounds showing potent antibacterial activity. ajgreenchem.com

For a series of newly synthesized benzimidazole-tetrazole derivatives, the antibacterial activity was assessed against Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. Several compounds showed significant efficacy against E. faecalis, with MIC values comparable to the standard drug azithromycin.

While a commercial source mentions that this compound has antibacterial activity against S. typhi, K. pneumonae, and S. aureus, detailed research findings and data tables are not publicly available in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for 5 4 Methoxyphenoxy Methyl 2h Tetrazole

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of tetrazole derivatives has traditionally relied on methods such as the [3+2] cycloaddition of azides with organic nitriles. researchgate.netthieme-connect.com However, these routes often involve hazardous reagents like hydrazoic acid, toxic catalysts, and harsh reaction conditions, posing safety and environmental concerns. thieme-connect.combenthamdirect.com The future of synthesizing 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole and its analogues lies in the adoption of green and sustainable chemistry principles. benthamdirect.comjchr.orgdntb.gov.ua

Key areas for future investigation include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a powerful strategy for generating molecular diversity and complexity in a single, atom-economical step. eurekaselect.combenthamdirect.comnih.govnih.gov Developing novel MCRs tailored for the synthesis of this compound would streamline the production of compound libraries for biological screening. beilstein-journals.orgnih.gov

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, including various nanoparticles, can overcome the drawbacks of homogeneous catalysts, leading to easier product purification and reduced waste. thieme-connect.comeurekaselect.com Research should focus on designing robust heterogeneous catalysts for the efficient and selective synthesis of the target compound.

Alternative Energy Sources: Exploring microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. dntb.gov.ua

Green Solvents: Replacing traditional organic solvents with water or other environmentally benign solvent systems is a critical step towards sustainable chemical manufacturing. benthamdirect.com

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis

Feature Traditional Methods ([3+2] Cycloaddition) Sustainable Future Methodologies
Reagents Often involves hydrazoic acid, azides Utilizes safer, more stable starting materials
Catalysts Homogeneous, often toxic metal salts Recyclable heterogeneous catalysts (e.g., nanoparticles)
Solvents Volatile organic compounds (VOCs) Water, green solvents, or solvent-free conditions
Efficiency Multi-step, potential for low yields High atom economy, often one-pot (e.g., MCRs)
Safety High risk (explosive intermediates, toxicity) Significantly improved safety profile

| Environmental Impact | High waste generation, difficult to recycle | Minimal waste, adheres to green chemistry principles |

Advanced Spectroscopic and Structural Biology Characterization

Future research should employ a suite of advanced analytical techniques:

Multi-nuclear and Multi-dimensional NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques can provide unambiguous structural confirmation and shed light on the tautomeric equilibrium in different solvent systems.

X-ray Crystallography: Obtaining a single-crystal X-ray structure is the gold standard for determining the solid-state conformation and the specific tautomeric form of this compound. mdpi.com Co-crystallization with target proteins would provide invaluable insights into its binding pose.

Computational Chemistry: Quantum mechanical calculations can be used to predict the relative stabilities of the different tautomers and conformers, complementing experimental data.

Elucidation of Complex Binding Modes and Pharmacological Mechanisms

While tetrazole derivatives are known to engage in a rich variety of binding interactions, including metal ion chelation, the specific molecular mechanisms of many remain poorly understood. nih.govnih.gov A critical future direction is to move beyond preliminary screening and deeply investigate how this compound interacts with its biological targets at a molecular level.

Unexplored avenues include:

Target Identification: For novel derivatives, identifying the specific protein or nucleic acid targets is the first step. This can be achieved through techniques like affinity chromatography and chemoproteomics.

Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can quantitatively measure binding affinity (Kd), kinetics (kon/koff), and thermodynamic parameters of the interaction between the compound and its target.

Molecular Docking and Dynamics: In silico molecular docking can predict the preferred binding orientation of the compound within the active site of a target protein. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time and reveal dynamic aspects of the binding mechanism.

Rational Design of Next-Generation Tetrazole-Based Compounds

The structure of this compound serves as an excellent starting point for the rational design of new therapeutic agents. researchgate.net By systematically modifying its structure and observing the effects on biological activity, robust Structure-Activity Relationships (SAR) can be established. nih.gov

Future design strategies should focus on:

Scaffold Hopping and Bioisosteric Replacement: While the tetrazole ring itself is a bioisostere for the carboxylic acid group, other parts of the molecule, like the methoxyphenoxy moiety, can be replaced with different aromatic or heterocyclic systems to explore new chemical space and improve properties.

Fragment-Based Drug Discovery (FBDD): The core structure can be considered a fragment that can be grown or linked with other fragments to enhance binding affinity and selectivity for a specific target. nih.gov

Hybrid Molecule Design: Covalently linking the this compound scaffold with another known pharmacophore can create hybrid molecules with dual or synergistic modes of action. isfcppharmaspire.combeilstein-journals.org This approach has been successful in developing novel agents for various diseases. beilstein-journals.org

Table 2: Strategies for Rational Drug Design

Strategy Description Application to this compound
Structure-Activity Relationship (SAR) Systematic modification of the molecular structure to determine which parts are responsible for biological activity. Synthesize analogues with substitutions on the phenyl ring (e.g., chloro, fluoro, nitro) to probe electronic and steric effects.
Bioisosteric Replacement Exchanging a functional group with another that has similar physicochemical properties to improve potency or pharmacokinetics. Replace the ether linkage with an amide or sulfonamide; replace the methoxy (B1213986) group with other alkyl or halogen groups.

| Molecular Hybridization | Combining two or more pharmacophoric moieties into a single hybrid molecule to achieve synergistic or dual-target effects. | Link the core tetrazole structure to another known bioactive scaffold (e.g., an indole or pyrazole moiety). |

Integration with Emerging Technologies in Chemical Synthesis and Biological Screening

The pace of drug discovery can be dramatically accelerated by integrating emerging technologies into the research workflow. For this compound, this involves leveraging automation and artificial intelligence to enhance both its synthesis and biological evaluation.

Key technological integrations for future research:

High-Throughput Screening (HTS): Screening large libraries of rationally designed analogues of this compound against diverse biological targets can rapidly identify promising hit compounds. nih.govnih.gov

Automated Synthesis: The use of robotic platforms for synthesis and purification can accelerate the production of compound libraries for SAR studies, enabling faster design-make-test-analyze cycles.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing chemical and biological data to predict the bioactivity of novel tetrazole derivatives, prioritize synthetic targets, and even propose novel, sustainable synthetic routes. This computational approach can significantly reduce the time and cost associated with discovering next-generation compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole?

  • Methodological Answer : Synthesis typically involves cyclization of nitriles with sodium azide under acidic conditions . For regioselective tetrazole formation, solvent choice (e.g., DMF vs. DMSO) and temperature control (60–100°C) are critical to minimize side products like 1H-tetrazole isomers . Purity can be enhanced via recrystallization in ethanol-water mixtures (yield: ~65–75%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to verify the tetrazole ring (C=N stretching at ~1,550 cm⁻¹) and methoxyphenoxy group (C-O-C at ~1,250 cm⁻¹) .
  • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography for absolute configuration determination, as seen in analogous tetrazole derivatives .

Q. What solvent systems are compatible with this compound in reactivity studies?

  • Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in acidic aqueous conditions. For nucleophilic substitutions, use anhydrous THF or acetonitrile with catalytic bases (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for tetrazole derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent effects : Bioactivity assays in DMSO vs. saline can alter membrane permeability .
  • Isomeric impurities : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with consistent inoculum sizes) .

Q. What strategies improve regioselectivity in derivatizing the tetrazole ring?

  • Methodological Answer :

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the tetrazole N-H during alkylation .
  • Catalytic systems : Copper(I) iodide enhances cross-coupling efficiency for aryl substitutions .
  • Computational guidance : DFT calculations predict favorable sites for electrophilic attack (e.g., C5 position) .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

  • Methodological Answer :

  • Core modifications : Replace the methoxyphenoxy group with fluorophenyl or nitrobenzamide moieties to enhance lipophilicity (logP analysis) .
  • Bioisosteres : Substitute the tetrazole ring with triazoles or oxadiazoles while retaining hydrogen-bonding capacity .
  • Pharmacophore mapping : Overlay active conformers of analogs using molecular docking (e.g., AutoDock Vina) to identify critical interactions .

Q. What experimental designs address competing reaction pathways in tetrazole functionalization?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenoxy)methyl]-2H-tetrazole
Reactant of Route 2
5-[(4-methoxyphenoxy)methyl]-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.